molecular formula C17H14ClFN4O3 B10934149 2-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10934149
M. Wt: 376.8 g/mol
InChI Key: JORZABJWDMXJCT-UHFFFAOYSA-N
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Description

4-[1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Techniques: Such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and benzyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is unique due to its tricyclic structure and the presence of both a triazole ring and a benzyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H14ClFN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

2-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C17H14ClFN4O3/c18-10-5-9(19)2-1-8(10)6-22-7-20-17(21-22)23-15(24)13-11-3-4-12(26-11)14(13)16(23)25/h1-2,5,7,11-14H,3-4,6H2

InChI Key

JORZABJWDMXJCT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=N4)CC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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